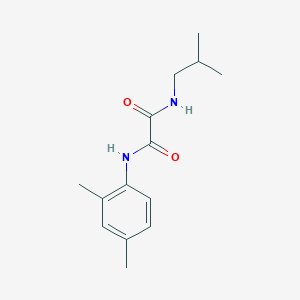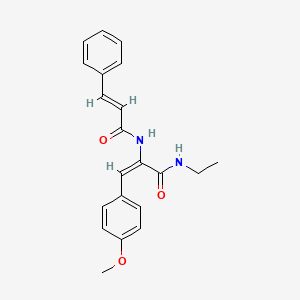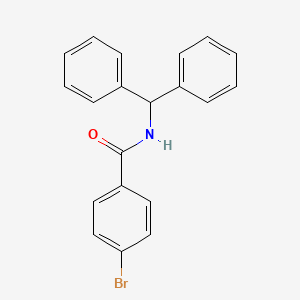
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide, also known as A-836339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH inhibitors have been the subject of extensive research due to their potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. A-836339 has been identified as a potent and selective FAAH inhibitor, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide and other endocannabinoids in the body, leading to activation of cannabinoid receptors. This activation produces a range of effects, including analgesia, anxiolysis, and anti-inflammatory effects. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide is its high potency and selectivity for FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, its high potency can also be a limitation, as it may produce off-target effects and interfere with other signaling pathways. Additionally, its lipophilic nature can make it difficult to work with in laboratory settings.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylethanediamide. One area of interest is its potential use in the treatment of chronic pain, anxiety, and inflammatory disorders. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, the development of more selective FAAH inhibitors could help to minimize off-target effects and improve the therapeutic potential of these compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide involves several steps, starting with the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)isobutyramide. This intermediate is then reacted with ethylenediamine to give the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anxiolytic and anti-inflammatory effects, suggesting its potential use in the treatment of anxiety and inflammatory disorders.
Propiedades
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDBINPAKERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)